molecular formula C13H10Cl2O4S B7564999 (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate

Cat. No. B7564999
M. Wt: 333.2 g/mol
InChI Key: QRDPNXNXQOCZAO-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate, also known as MDCB, is a chemical compound that has been studied for its potential use in scientific research applications. MDCB is a sulfonate compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate inhibits the activity of PTPs by binding to the catalytic site of the enzyme and blocking its activity. This results in the modulation of cellular signaling pathways, which can have a variety of effects on cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular signaling pathways, inhibition of cell growth and proliferation, and induction of apoptosis (programmed cell death). (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has several advantages for lab experiments, including its specificity for PTPs and its ability to inhibit their activity. However, (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate, including the investigation of its potential therapeutic applications in the treatment of various diseases, the development of more specific and potent inhibitors of PTPs, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate and its effects on cellular signaling pathways.

Synthesis Methods

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dichlorobenzenesulfonic acid with 4-methoxyphenol using a coupling reagent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

(4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has been studied for its potential use in scientific research applications, particularly in the field of biochemistry. (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The inhibition of PTP activity by (4-Methoxyphenyl) 2,5-dichlorobenzenesulfonate has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

(4-methoxyphenyl) 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S/c1-18-10-3-5-11(6-4-10)19-20(16,17)13-8-9(14)2-7-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPNXNXQOCZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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